Sulfaphenazole

Description

This compound is a sulfonamide antibacterial.

This compound is a long-acting sulfonamide antibiotic used in the treatment of leprosy.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1982 and is indicated for bacterial disease and eye infection.

A sulfonilamide anti-infective agent.

See also: Sulfamethoxazole (related); Sulfathiazole (related); Sulfamoxole (related) ... View More ...

Structure

3D Structure

Properties

IUPAC Name |

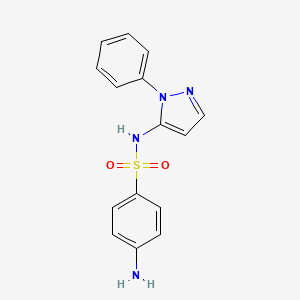

4-amino-N-(2-phenylpyrazol-3-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2S/c16-12-6-8-14(9-7-12)22(20,21)18-15-10-11-17-19(15)13-4-2-1-3-5-13/h1-11,18H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCJHSGMANYXCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC=N2)NS(=O)(=O)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044131 | |

| Record name | Sulfaphenazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sulfaphenazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015667 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500353 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Sulfaphenazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06729 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

526-08-9 | |

| Record name | Sulfaphenazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=526-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfaphenazole [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfaphenazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06729 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | sulfaphenazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757859 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfaphenazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfaphenazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.624 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFAPHENAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J8L4V3F81 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sulfaphenazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015667 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

101 °C | |

| Record name | Sulfaphenazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06729 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfaphenazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015667 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Sulfaphenazole on CYP2C9

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the interaction between sulfaphenazole and cytochrome P450 2C9 (CYP2C9). This compound is a potent and selective competitive inhibitor of CYP2C9, an enzyme of paramount importance in the metabolism of a significant proportion of clinically used drugs. Understanding the specifics of this interaction is crucial for drug development, particularly in predicting and avoiding adverse drug-drug interactions. This document details the binding characteristics, inhibitory kinetics, and the experimental methodologies used to elucidate these interactions. All quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams.

Introduction to CYP2C9 and its Significance

Cytochrome P450 2C9 (CYP2C9) is a key member of the CYP2C subfamily of enzymes, predominantly expressed in the liver, and is responsible for the oxidative metabolism of approximately 15% of all drugs that undergo phase I biotransformation.[1] Its substrates include numerous clinically important drugs with narrow therapeutic indices, such as the anticoagulant warfarin, the anticonvulsant phenytoin, and various non-steroidal anti-inflammatory drugs (NSAIDs).[2][3] Given its central role in drug metabolism, the inhibition of CYP2C9 can lead to significant drug-drug interactions, resulting in elevated plasma concentrations of co-administered drugs and an increased risk of toxicity.

This compound is widely recognized and utilized as a highly selective and potent inhibitor of CYP2C9, making it an invaluable tool in in vitro studies to determine the contribution of this enzyme to the metabolism of a new chemical entity.[1] Its mechanism of action involves direct, reversible binding to the active site of the enzyme, thereby preventing the metabolism of other substrates.

Molecular Mechanism of this compound Inhibition of CYP2C9

This compound acts as a strong competitive inhibitor of CYP2C9. The high affinity and specificity of this compound for CYP2C9 are attributed to a combination of specific molecular interactions within the enzyme's active site. A proposed model for the binding of this compound highlights three primary interactions that are crucial for its potent inhibitory effect[4]:

-

Coordination to the Heme Iron: The nitrogen atom of the pyrazole ring of this compound directly coordinates with the ferric iron (Fe³⁺) of the heme prosthetic group within the CYP2C9 active site. This interaction is a hallmark of many nitrogen-containing P450 inhibitors and is confirmed by difference visible spectroscopy, which shows a characteristic peak at 429 nm upon binding.[4]

-

Ionic Interaction: The anionic sulfonamide group (SO₂N⁻) of this compound forms an ionic bond with a cationic residue in the active site of CYP2C9. This electrostatic interaction significantly contributes to the binding affinity.

-

Hydrophobic Interactions: The N-phenyl group of this compound engages in hydrophobic interactions with a nonpolar region of the active site, further stabilizing the enzyme-inhibitor complex. The presence of a hydrophobic substituent on the pyrazole ring is essential for a strong interaction with CYP2C9.[4]

Site-directed mutagenesis studies have identified key amino acid residues within the CYP2C9 active site that are critical for substrate and inhibitor binding. For instance, the F476I mutation has been shown to cause a 37-fold increase in the Ki value for this compound, indicating that Phenylalanine at position 476 plays a crucial role in the high-affinity binding of the inhibitor.[5]

Mandatory Visualization 1: this compound Binding to CYP2C9 Active Site

References

- 1. Pharmacogenomics of CYP2C9: Functional and Clinical Considerations† - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and validation of a high-throughput radiometric cyp2c9 inhibition assay using tritiated diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Relative contributions of CYP2C9 and 2C19 to phenytoin 4-hydroxylation in vitro: inhibition by this compound, omeprazole, and ticlopidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. search.library.albany.edu [search.library.albany.edu]

- 5. Substrate selectivity of human cytochrome P450 2C9: importance of residues 476, 365, and 114 in recognition of diclofenac and this compound and in mechanism-based inactivation by tienilic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Primary Role of Sulfaphenazole in Research: A Technical Guide to its Application as a Selective CYP2C9 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfaphenazole, originally developed as a sulfonamide antibiotic, has found its principal and enduring application in modern biomedical research as a potent and highly selective competitive inhibitor of the cytochrome P450 enzyme, CYP2C9.[1][2] This specificity makes it an indispensable tool for in vitro and in vivo studies aimed at elucidating the metabolic pathways of new chemical entities, predicting potential drug-drug interactions (DDIs), and understanding the clinical implications of CYP2C9 genetic polymorphisms. This technical guide provides an in-depth overview of the core uses of this compound in research, complete with quantitative data, detailed experimental protocols, and visualizations of key experimental workflows.

Introduction: The Significance of CYP2C9 in Drug Metabolism

The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast array of xenobiotics, including a majority of clinically used drugs. Within this superfamily, CYP2C9 is one of the most abundant isoforms in the human liver and is responsible for the metabolism of approximately 15-20% of all drugs that undergo phase I metabolism. Key drug classes metabolized by CYP2C9 include non-steroidal anti-inflammatory drugs (NSAIDs), oral anticoagulants like warfarin, and antidiabetic agents such as tolbutamide. Given its critical role, the inhibition of CYP2C9 can lead to significant alterations in drug clearance, potentially causing adverse drug reactions.

This compound has emerged as the gold-standard selective inhibitor for CYP2C9 in research settings.[3][4] Its utility lies in its ability to specifically block the metabolic activity of CYP2C9, allowing researchers to determine the contribution of this particular enzyme to a drug's overall metabolism.

Quantitative Data: Inhibitory Potency and Selectivity of this compound

The efficacy of this compound as a research tool is underscored by its high affinity for CYP2C9 and its comparatively weak interaction with other CYP isoforms. This selectivity is crucial for obtaining unambiguous results in reaction phenotyping studies. The following tables summarize the key inhibitory constants for this compound against various human CYP enzymes.

| Parameter | CYP2C9 | CYP2C8 | CYP2C18 | CYP1A2 | CYP2C19 | CYP2D6 | CYP3A4 |

| Ki (μM) | ~0.3 | ~63 | ~29 | >100 | >100 | >100 | >100 |

| IC50 (μM) | 0.3 - 0.8 | >50 | - | >100 | >100 | >100 | >100 |

Table 1: Inhibitory constants (Ki and IC50) of this compound for various human CYP450 isoforms. Data compiled from multiple sources. Note that IC50 values can vary depending on the experimental conditions, including the specific substrate and its concentration.

| Experimental System | This compound IC50 (μM) for CYP2C9 |

| Human Liver Microsomes (HLM) | 0.303 - 0.338 |

| Pooled Human Hepatocytes | 0.152 - 0.196 |

Table 2: Comparison of this compound IC50 values for CYP2C9 inhibition in different in vitro systems.[1]

Experimental Protocols

The primary application of this compound is in in vitro CYP inhibition assays. These assays are fundamental in drug discovery and development for identifying potential drug-drug interactions early in the process.

General CYP2C9 Inhibition Assay using Human Liver Microsomes (HLM)

This protocol outlines a typical procedure to determine the IC50 of a test compound against CYP2C9, using this compound as a positive control.

Materials:

-

Human Liver Microsomes (HLM)

-

This compound (positive control inhibitor)

-

CYP2C9 probe substrate (e.g., Diclofenac, Tolbutamide)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis

-

96-well microtiter plates

-

Incubator (37°C)

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of this compound and the test compound in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of the CYP2C9 probe substrate and HLM in potassium phosphate buffer.

-

Prepare the NADPH regenerating system.

-

-

Incubation:

-

In a 96-well plate, add the HLM, potassium phosphate buffer, and a range of concentrations of this compound or the test compound.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the CYP2C9 probe substrate and the NADPH regenerating system.

-

Incubate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding cold acetonitrile containing an internal standard.

-

Centrifuge the plate to precipitate the proteins.

-

Transfer the supernatant for analysis.

-

-

Analysis:

-

Quantify the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the inhibitor compared to the vehicle control.

-

Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal model.

-

Visualizations

Experimental Workflow for CYP2C9 Inhibition Assay

Caption: Workflow of a typical in vitro CYP2C9 inhibition assay.

This compound's Mechanism of Action in Drug-Drug Interactions

Caption: this compound competitively inhibits CYP2C9, blocking the metabolism of co-administered drugs that are substrates for this enzyme.

Conclusion

This compound remains a cornerstone tool in drug metabolism and pharmacokinetic research. Its high potency and selectivity for CYP2C9 allow for the precise determination of this enzyme's role in the disposition of new and existing drugs. The standardized protocols and clear understanding of its inhibitory profile, as detailed in this guide, are essential for its effective application in drug development, ultimately contributing to the safer and more effective use of therapeutic agents. The use of this compound in well-designed in vitro studies is a critical step in predicting and mitigating the risks of clinically significant drug-drug interactions.

References

The Discovery of Sulfaphenazole: A Technical Guide to a Potent Sulfonamide Antibiotic

An In-depth Examination of the Discovery, Mechanism of Action, and Preclinical Characterization of Sulfaphenazole for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound stands as a significant molecule in the history of antibacterial chemotherapy, emerging from the foundational discoveries of sulfonamides. Initially developed for its antibacterial properties, it has also garnered considerable attention as a potent and selective inhibitor of the human cytochrome P450 enzyme, CYP2C9. This dual activity underscores its importance both as a therapeutic agent and a research tool. This technical guide provides a comprehensive overview of the discovery and core scientific principles of this compound, with a focus on its mechanism of action, quantitative data, and the experimental methodologies that defined its characterization.

Historical Context and Discovery

The journey to this compound's discovery is rooted in the broader history of sulfonamide development. Following the groundbreaking discovery of Prontosil in the 1930s by Gerhard Domagk, the field of medicinal chemistry was revolutionized by the concept of synthetic antimicrobial agents.[1] Scientists quickly established that the active moiety of Prontosil was sulfanilamide, opening the door to the synthesis of thousands of derivatives with improved efficacy and reduced toxicity.[1] This era of chemical modification and structure-activity relationship (SAR) studies led to the development of a wide array of sulfonamides with diverse pharmacological properties.

While a specific, detailed historical narrative of the initial synthesis and discovery of this compound (4-amino-N-(1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide) is not extensively documented in readily available literature, its development can be placed within this period of intense research into sulfonamide derivatives. The core strategy was to modify the sulfanilamide backbone to enhance its antibacterial spectrum, pharmacokinetic profile, and safety. The addition of the 1-phenyl-1H-pyrazol-5-yl group to the sulfonamide core was a result of these systematic explorations to identify novel heterocyclic substituents that could confer advantageous properties.

Mechanism of Action: A Dual Inhibitor

This compound exerts its biological effects through two primary mechanisms: the inhibition of bacterial dihydropteroate synthase (DHPS) and the selective inhibition of human cytochrome P450 2C9 (CYP2C9).

Antibacterial Activity: Inhibition of Folate Synthesis

Like all sulfonamide antibiotics, this compound's antibacterial action stems from its structural similarity to para-aminobenzoic acid (pABA).[2] Bacteria, unlike humans who obtain folate from their diet, must synthesize folic acid de novo.[3] Folic acid is a crucial precursor for the synthesis of nucleotides and certain amino acids, making its production essential for bacterial growth and replication.

The key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of dihydropteridine pyrophosphate with pABA to form 7,8-dihydropteroate.[3] this compound acts as a competitive inhibitor of DHPS, binding to the active site and preventing the utilization of pABA.[2] This blockade of the folate synthesis pathway leads to a bacteriostatic effect, halting bacterial proliferation.

Human Enzyme Inhibition: Selective Targeting of CYP2C9

In addition to its antibacterial properties, this compound is a potent and highly selective inhibitor of CYP2C9, a major human cytochrome P450 enzyme responsible for the metabolism of numerous clinically important drugs.[4] This inhibitory action is of significant interest in the fields of drug metabolism and pharmacokinetics. The inhibition of CYP2C9 by this compound is competitive, with a reported Ki value of approximately 0.3 µM.[4][5] Its selectivity is noteworthy, with significantly lower inhibitory activity against other CYP isoforms such as CYP2C8 and CYP2C18, and no significant activity against CYP1A1, CYP1A2, CYP3A4, and CYP2C19.[4] This selectivity makes this compound a valuable tool for in vitro and in vivo studies aimed at elucidating the role of CYP2C9 in drug metabolism.

Quantitative Data

The following tables summarize the key quantitative data associated with the biological activity and pharmacokinetic profile of this compound.

Table 1: In Vitro Antibacterial Activity of Sulfonamide Derivatives (MIC values in µg/mL)

| Compound | Staphylococcus aureus (MRSA) | Staphylococcus aureus (MSSA) |

| Sulfonamide Derivative I | 32 - 512 | 32 - 512 |

| Sulfonamide Derivative II | 64 - 512 | 64 - 512 |

| Sulfonamide Derivative III | 128 - 512 | 128 - 512 |

Note: Data for specific MIC values of this compound against a broad range of bacteria is not consistently available in the reviewed literature. The table presents data for related sulfonamide derivatives to illustrate the general range of activity.[6]

Table 2: In Vitro Inhibition of Human Cytochrome P450 Isoforms by this compound

| CYP Isoform | Inhibition Constant (Ki) | IC50 |

| CYP2C9 | ~0.3 µM[4][5] | 0.303 - 0.338 µM[7] |

| CYP2C8 | ~63 µM[4] | > 10 µM[8] |

| CYP2C18 | ~29 µM[4] | - |

| CYP1A1 | No significant inhibition[4] | - |

| CYP1A2 | No significant inhibition[4] | - |

| CYP3A4 | No significant inhibition[4] | - |

| CYP2C19 | No significant inhibition[4] | - |

Table 3: Human Pharmacokinetic Parameters of this compound (in the context of drug-drug interactions)

| Parameter | Value/Observation | Reference |

| Effect on Tolbutamide AUC | 5.3 - 6.2-fold increase | [8] |

| Effect on Tolbutamide Cmax | Not consistently reported, but suggested increase | [9] |

Note: Comprehensive human pharmacokinetic data for this compound as a standalone therapeutic is limited in recent literature. The available data primarily focuses on its role as a CYP2C9 inhibitor in drug-drug interaction studies.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the characterization of this compound.

Synthesis of this compound (4-amino-N-(1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide)

General Procedure for a Related Derivative:

-

Hydrazone Formation: A mixture of a substituted acetophenone and phenylhydrazine is dissolved in a suitable solvent like methanol with a catalytic amount of acetic acid and stirred at an elevated temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by precipitation and purified by recrystallization.[10]

-

Vilsmeier-Haack Reaction: The hydrazone is reacted with a Vilsmeier-Haack reagent (prepared from POCl₃ and DMF) at an elevated temperature. The reaction mixture is then neutralized to precipitate the pyrazole aldehyde derivative, which is subsequently purified.[10]

-

Schiff Base Formation and Sulfonamide Coupling: The pyrazole aldehyde is reacted with 4-aminobenzenesulfonamide in a suitable solvent like methanol with a catalytic amount of acetic acid at an elevated temperature to form the final sulfonamide derivative. The product is isolated and purified by recrystallization.[10]

Dihydropteroate Synthase (DHPS) Inhibition Assay

The inhibitory activity of this compound against DHPS can be determined using a coupled enzymatic spectrophotometric assay.

Principle: The product of the DHPS reaction, dihydropteroate, is reduced to tetrahydropteroate by an excess of dihydrofolate reductase (DHFR) using NADPH as a cofactor. The oxidation of NADPH to NADP+ is monitored by the decrease in absorbance at 340 nm.[11]

Protocol Outline:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl), MgCl₂, dithiothreitol (DTT), p-aminobenzoic acid (pABA), 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP), DHFR, and NADPH.

-

Inhibitor Addition: Varying concentrations of this compound (or other test inhibitors) are added to the reaction mixture. A control with no inhibitor is also prepared.

-

Enzyme Addition and Incubation: The reaction is initiated by the addition of purified DHPS enzyme.

-

Spectrophotometric Measurement: The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.

-

Data Analysis: The rate of NADPH oxidation is calculated for each inhibitor concentration. These rates are then used to determine the IC50 value of this compound.

CYP2C9 Inhibition Assay

The inhibitory potential of this compound on CYP2C9 activity can be assessed using human liver microsomes (HLMs) or recombinant CYP2C9 and a probe substrate.

Principle: The metabolism of a CYP2C9-specific probe substrate (e.g., diclofenac, tolbutamide) is measured in the presence and absence of this compound. A decrease in the rate of metabolite formation indicates inhibition.

Protocol Outline:

-

Incubation Mixture Preparation: An incubation mixture is prepared containing human liver microsomes or recombinant CYP2C9, a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and a suitable buffer (e.g., phosphate buffer).

-

Inhibitor and Substrate Addition: Varying concentrations of this compound are pre-incubated with the microsomes. The reaction is then initiated by the addition of the CYP2C9 probe substrate.

-

Incubation and Reaction Termination: The mixture is incubated at 37°C for a specified time. The reaction is stopped by the addition of a quenching solvent (e.g., acetonitrile or methanol).

-

Metabolite Quantification: The formation of the specific metabolite is quantified using analytical techniques such as high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The rate of metabolite formation is determined for each inhibitor concentration, and this data is used to calculate the IC50 and Ki values for this compound.[8]

Mandatory Visualizations

Signaling Pathway: Bacterial Folate Synthesis and Inhibition by this compound

Caption: Bacterial folate synthesis pathway and the inhibitory action of this compound on Dihydropteroate Synthase (DHPS).

Experimental Workflow: Discovery and Characterization of a Sulfonamide Antibiotic

Caption: A generalized workflow for the discovery and development of a sulfonamide antibiotic like this compound.

Logical Relationship: Dual Mechanism of this compound

Caption: The logical relationship illustrating the dual mechanism of action of this compound and its consequences.

Conclusion

This compound exemplifies the successful application of medicinal chemistry principles in the development of effective antimicrobial agents. Its discovery, rooted in the systematic modification of the sulfonamide scaffold, led to a potent inhibitor of bacterial folate synthesis. Furthermore, its highly selective inhibition of the human drug-metabolizing enzyme CYP2C9 has established it as an invaluable tool in pharmacokinetic and drug interaction research. This technical guide has provided a comprehensive overview of the key data and experimental methodologies that have defined our understanding of this compound, offering a valuable resource for researchers and professionals in the field of drug development. The continued study of such molecules provides insights that can guide the discovery of future therapeutic agents.

References

- 1. openaccesspub.org [openaccesspub.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Dihydropteroate synthase - Wikipedia [en.wikipedia.org]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. veritastk.co.jp [veritastk.co.jp]

- 8. Physiologically Based Pharmacokinetic Modelling of Cytochrome P450 2C9-Related Tolbutamide Drug Interactions with this compound and Tasisulam - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Characterization and In Silico Studies of Novel (E)-4-(((3-(substituted phenyl)-1-phenyl-1H-pyrazol-5-yl)methylene)amino)benzenesulfonamide as Diuretic Agents – Oriental Journal of Chemistry [orientjchem.org]

- 11. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Inhibitory Precision of Sulfaphenazole: An Early Look at a Potent CYP2C9 Blocker

For Immediate Release

This technical guide provides a comprehensive overview of early research into the inhibitory effects of sulfaphenazole, a sulfonamide antibiotic that has become a cornerstone tool for studying cytochrome P450 2C9 (CYP2C9) activity. The following sections delve into the quantitative measures of its inhibitory action, the experimental methods used to determine them, and the molecular mechanisms that underpin its potent and selective effects. This document is intended for researchers, scientists, and professionals in the field of drug development and metabolism.

Quantitative Analysis of this compound's Inhibitory Effects

Early investigations consistently demonstrated this compound's potent and selective inhibition of CYP2C9. The inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) from various studies are summarized below. These values highlight the compound's high affinity for CYP2C9 compared to other cytochrome P450 isoenzymes.

| Enzyme | Substrate | Inhibition Parameter | Value (µM) | Study System | Reference |

| CYP2C9 | Tolbutamide | IC50 | 0.8 | Human Liver Microsomes | [1] |

| CYP2C9 | (S)-warfarin | Ki | 0.3 ± 0.1 | Yeast expressing human P450s | [2] |

| CYP2C8 | (S)-warfarin | Ki | 63 | Yeast expressing human P450s | [2] |

| CYP2C18 | (S)-warfarin | Ki | 29 | Yeast expressing human P450s | [2] |

| CYP2C9 | Luciferin-H | IC50 | 0.303 - 0.338 | Human Liver Microsomes | [3] |

| CYP2C9 | Luciferin-H | IC50 | 0.152 - 0.196 | Pooled Human Hepatocytes | [3] |

It is noteworthy that this compound exhibits significantly weaker inhibition towards other CYP2C subfamily members, such as CYP2C8 and CYP2C18, and has been shown to have no significant inhibitory effect on CYP1A1, 1A2, 2A6, 2B6, 2C19, 2D6, 2E1, 3A, and 4A at concentrations up to 100 µM.[1][2] This selectivity has established this compound as a valuable positive control and a specific chemical probe for identifying the contribution of CYP2C9 to drug metabolism pathways.[4][5]

Elucidating the Mechanism: Experimental Protocols

The characterization of this compound's inhibitory properties has relied on a variety of in vitro experimental systems. Below are detailed methodologies representative of the early studies.

Inhibition Assays in Human Liver Microsomes (HLM)

This protocol is a standard method for assessing the inhibitory potential of a compound on specific P450 enzymes.

-

Preparation of Microsomes: Human liver microsomes are prepared from donor livers and stored at -80°C. The protein concentration is determined using a standard assay (e.g., Bradford assay).

-

Incubation Mixture: A typical incubation mixture in a final volume of 500 µL contains:

-

Initiation of Reaction: The reaction is initiated by the addition of an NADPH-generating system (1 mM NADPH).[6]

-

Incubation: The mixture is incubated at 37°C for a specified time (e.g., 4 minutes).[6]

-

Termination and Analysis: The reaction is quenched, and the formation of the metabolite (e.g., 4'-hydroxydiclofenac) is quantified using high-performance liquid chromatography-mass spectrometry (LC-MS/MS).[6]

-

Data Analysis: The rate of metabolite formation is measured, and IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Ki) can be determined through graphical analysis of inhibition data at multiple substrate and inhibitor concentrations (e.g., Dixon or Lineweaver-Burk plots).

Studies with Recombinant P450 Enzymes

To pinpoint the specific interaction with CYP2C9, early studies utilized systems with heterologously expressed human P450 enzymes.

-

Expression System: Human CYP2C9, along with other P450s like CYP1A, 3A, and other 2C subfamily members, are expressed in yeast.[2]

-

Microsome Preparation: Microsomes are prepared from the yeast cultures expressing the specific human P450 enzyme.

-

Inhibition and Activity Assays: The inhibitory effects of this compound on the catalytic activity of each expressed P450 are measured using specific substrates for each enzyme.[2]

-

Difference Visible Spectroscopy: To study the direct interaction, difference visible spectroscopy is performed. The addition of this compound to microsomes containing CYP2C9 results in a characteristic peak at 429 nm, indicative of the formation of a P450 Fe(III)-nitrogenous ligand complex.[2] The dissociation constant (Ks) for this interaction can be determined from these spectral changes.[2]

Visualizing the Molecular Interactions and Experimental Design

Mechanism of Competitive Inhibition

This compound acts as a competitive inhibitor of CYP2C9.[2][7] This means it directly competes with the substrate for binding to the active site of the enzyme. A model for this interaction proposes three key points of contact:

-

Nitrogen Atom Binding: A nitrogen atom in the pyrazole ring of this compound coordinates with the heme iron of the cytochrome P450 enzyme.[2]

-

Ionic Interaction: The anionic sulfonamide group (SO2N-) forms an ionic bond with a cationic residue in the CYP2C9 active site.[2]

-

Hydrophobic Interaction: The N-phenyl group of this compound interacts with a hydrophobic region within the active site.[2]

These combined interactions are responsible for the high affinity and specificity of this compound for CYP2C9.[2]

References

- 1. Ketoconazole and sulphaphenazole as the respective selective inhibitors of P4503A and 2C9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interaction of this compound derivatives with human liver cytochromes P450 2C: molecular origin of the specific inhibitory effects of this compound on CYP 2C9 and consequences for the substrate binding site topology of CYP 2C9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. veritastk.co.jp [veritastk.co.jp]

- 4. droracle.ai [droracle.ai]

- 5. Pharmacogenomics of CYP2C9: Functional and Clinical Considerations† - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Physiologically Based Pharmacokinetic Modelling of Cytochrome P450 2C9-Related Tolbutamide Drug Interactions with this compound and Tasisulam - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Pharmacological Profile of Sulfaphenazole

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulfaphenazole is a sulfonamide compound originally developed as an antibacterial agent.[1] While its antimicrobial properties are rooted in the inhibition of bacterial folate synthesis, its contemporary significance in pharmacology and drug development lies in its potent and highly selective inhibitory action on the human cytochrome P450 enzyme, CYP2C9.[2][3] This characteristic makes it an invaluable tool in in-vitro drug metabolism studies for reaction phenotyping and a critical consideration in clinical pharmacology due to its high potential for drug-drug interactions (DDIs). This guide provides a comprehensive technical overview of the pharmacological profile of this compound, including its dual mechanisms of action, detailed pharmacokinetic and pharmacodynamic properties, and established experimental protocols for its study.

Mechanisms of Action

This compound exhibits two distinct mechanisms of action targeting different biological entities.

Inhibition of Human Cytochrome P450 2C9 (CYP2C9)

The primary pharmacological relevance of this compound in human medicine is its role as a potent and selective competitive inhibitor of CYP2C9.[4] CYP2C9 is a crucial enzyme in the metabolism of numerous clinically important drugs.[5] By inhibiting this enzyme, this compound can significantly alter the pharmacokinetics of co-administered drugs that are CYP2C9 substrates, leading to potential toxicity or reduced efficacy.[6]

dot

Inhibition of Bacterial Dihydropteroate Synthetase (DHPS)

As a sulfonamide antibiotic, this compound's antibacterial effect stems from its structural analogy to para-aminobenzoic acid (PABA).[6][7] This allows it to act as a competitive inhibitor of dihydropteroate synthetase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[6][8] Since mammals obtain folate from their diet and do not possess DHPS, this mechanism provides selective toxicity against susceptible microorganisms.[8]

dot

Pharmacodynamics: Enzyme Inhibition Profile

The selectivity of this compound for CYP2C9 over other CYP450 isoforms is a key aspect of its pharmacodynamic profile. This selectivity has been quantified through the determination of the inhibition constant (Ki).

Table 1: this compound Inhibition of Human CYP450 Isoforms

| CYP450 Isoform | Inhibition Constant (Ki) | Reference(s) |

|---|---|---|

| CYP2C9 | 0.3 µM | [9][10] |

| CYP2C8 | 63 µM | [9][10] |

| CYP2C18 | 29 µM | [9][10] |

| CYP1A1 | No activity | [9][10] |

| CYP1A2 | No activity | [9][10] |

| CYP3A4 | No activity | [9][10] |

| CYP2C19 | No activity |[9][10] |

Data presented as mean values from in-vitro studies.

Pharmacokinetics

Comprehensive human pharmacokinetic data for this compound is limited in publicly available literature. The following table summarizes available parameters, primarily from a study in sheep which indicated complete oral absorption, and a human study on its metabolism.

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value | Species | Reference(s) |

|---|---|---|---|

| Absorption | |||

| Oral Bioavailability | Assumed to be high (complete absorption judged from AUC) | Sheep | [8][11] |

| Distribution | |||

| Apparent Volume of Distribution | 0.273 L/kg | Sheep | [8][11] |

| Protein Binding | 93-96% (concentration-dependent) | Sheep | [8][11] |

| Metabolism | |||

| Primary Pathway | Hepatic. N2-glucuronidation and N4-acetylation. | Human | [2][6] |

| Elimination | |||

| Elimination Half-life (t½) | ~5.6 hours (IV), ~7.1 hours (oral) | Sheep | [8][11] |

| Total Body Clearance | 34.1 mL/kg/h | Sheep | [8][11] |

| Route of Excretion | Primarily renal as metabolites. After a 439 mg oral dose, 0% is excreted unchanged. N2-glucuronide is the major metabolite (49-85%). | Human |[2][6] |

Drug-Drug Interactions

Given its potent inhibition of CYP2C9, this compound has a high potential for clinically significant drug-drug interactions. It can increase the plasma concentrations of co-administered drugs that are substrates of CYP2C9, potentially leading to adverse effects.

Table 3: Examples of Drugs Interacting with this compound via CYP2C9 Inhibition

| Drug Class | Examples | Potential Clinical Outcome | Reference(s) |

|---|---|---|---|

| Anticoagulants | S-warfarin, Acenocoumarol | Increased anticoagulant effect, risk of bleeding | [6] |

| Antidiabetic Agents | Tolbutamide, Glipizide | Increased hypoglycemic effect | [5][12] |

| Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) | Diclofenac, Celecoxib | Increased exposure and risk of adverse effects | [6] |

| Angiotensin II Receptor Blockers | Losartan | Decreased conversion to active metabolite, reduced efficacy | [6] |

| Anticonvulsants | Phenytoin | Increased plasma levels and potential toxicity |[6] |

Signaling Pathway Modulation

Beyond its direct enzyme inhibition, this compound has been shown to affect cellular signaling, specifically the endothelium-derived hyperpolarizing factor (EDHF) pathway in the vasculature. In conditions of impaired nitric oxide (NO) availability, a "this compound-sensitive pathway," attributed to CYP2C9, can act as a compensatory mechanism to maintain endothelium-dependent vasodilation.

dot

Experimental Protocols

Protocol for Determination of CYP2C9 Inhibition (Ki)

This protocol outlines the determination of the inhibition constant (Ki) for a competitive inhibitor like this compound, based on FDA guidance and common laboratory practices.

Objective: To determine the Ki and the mode of inhibition of this compound on CYP2C9 activity.

Materials:

-

Human Liver Microsomes (HLM) or recombinant human CYP2C9.

-

CYP2C9 probe substrate (e.g., Diclofenac, Tolbutamide).

-

This compound.

-

NADPH regenerating system.

-

Phosphate buffer (pH 7.4).

-

LC-MS/MS system for metabolite quantification.

Workflow: dot

Procedure:

-

Reagent Preparation: Prepare stock solutions of the CYP2C9 substrate and this compound in a suitable solvent (e.g., DMSO). Create a matrix of dilutions for both the substrate (typically ranging from 0.5x to 5x its Km value) and this compound (ranging from concentrations expected to produce 20% to 80% inhibition).

-

Incubation: In a 96-well plate, combine the buffer, HLM (e.g., 0.1-0.5 mg/mL), and the various concentrations of this compound and substrate.

-

Pre-incubation: Pre-incubate the plate at 37°C for approximately 5 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Reaction: Incubate at 37°C for a predetermined time that ensures the reaction is in the linear range (typically 5-15 minutes).

-

Termination: Stop the reaction by adding a cold organic solvent like acetonitrile, which also precipitates the protein.

-

Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of the substrate's metabolite.

-

Data Analysis: Calculate the reaction velocities for each condition. To determine the mode of inhibition and calculate Ki, fit the velocity data versus substrate and inhibitor concentrations to competitive, non-competitive, and mixed-inhibition models using non-linear regression software. A superior fit to the competitive inhibition model confirms the mechanism. Alternatively, graphical methods like Lineweaver-Burk or Dixon plots can be used for visualization.

Protocol for Dihydropteroate Synthetase (DHPS) Inhibition Assay

This protocol describes a spectrophotometric method to measure the inhibition of bacterial DHPS.

Objective: To determine the inhibitory activity of this compound against bacterial DHPS.

Materials:

-

Purified bacterial DHPS enzyme.

-

p-Aminobenzoic acid (PABA).

-

6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP).

-

Dihydrofolate reductase (DHFR) (as a coupling enzyme).

-

NADPH.

-

Buffer (e.g., Tris-HCl with MgCl2).

-

Spectrophotometer capable of reading at 340 nm.

Procedure:

-

Assay Principle: This is a coupled enzyme assay. DHPS produces dihydropteroate, which is then reduced by an excess of DHFR, consuming NADPH. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm and is proportional to the DHPS activity.

-

Reaction Mixture: Prepare a reaction mixture containing buffer, NADPH, excess DHFR, PABA, and various concentrations of this compound.

-

Pre-incubation: Pre-incubate the mixture at the desired temperature (e.g., 37°C).

-

Reaction Initiation: Initiate the reaction by adding the DHPS enzyme.

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm over time in a spectrophotometer.

-

Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot. Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Further kinetic studies, similar to the CYP inhibition protocol, can be performed to determine the Ki value.

Conclusion

This compound possesses a multifaceted pharmacological profile. While its historical use as an antibacterial agent is based on the inhibition of bacterial folate synthesis, its profound and selective inhibition of human CYP2C9 defines its modern pharmacological and toxicological relevance. This selectivity makes it an indispensable research tool for in-vitro drug metabolism studies. However, it also confers a high risk of drug-drug interactions, necessitating careful consideration during drug development and clinical practice. The experimental protocols and data presented in this guide offer a technical foundation for professionals engaged in the study and management of drug metabolism and safety.

References

- 1. Evaluation of endothelium-dependent vasodilation in the human peripheral circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cdn.graphpad.com [cdn.graphpad.com]

- 6. High pressure liquid chromatographic analysis and preliminary pharmacokinetics of this compound and its N2-glucuronide and N4-acetyl metabolites in plasma and urine of man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Pharmacokinetics of this compound in Sheep - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacokinetics of this compound in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

Sulfaphenazole's Role in Drug Metabolism Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of sulfaphenazole's critical role as a selective inhibitor of Cytochrome P450 2C9 (CYP2C9), an enzyme of major importance in human drug metabolism. Its high potency and specificity make it an indispensable tool for in vitro and in vivo drug-drug interaction (DDI) studies, aiding in the characterization of metabolic pathways for new chemical entities.

Introduction to CYP2C9 and the Significance of this compound

The Cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast array of xenobiotics, including an estimated 70-80% of drugs in clinical use. Within this family, CYP2C9 is one of the most abundant isoforms in the human liver, responsible for metabolizing approximately 15% of all drugs that undergo Phase I biotransformation.[1][2][3][4] Substrates of CYP2C9 are often weak acids and include drugs with narrow therapeutic indices, such as the anticoagulant S-warfarin and the anticonvulsant phenytoin.[5] Given its significant role, understanding a new drug candidate's potential to be a substrate or inhibitor of CYP2C9 is a critical step in drug development, as mandated by regulatory agencies like the U.S. Food and Drug Administration (FDA).[6][7][8]

This compound has been identified as a potent and highly selective competitive inhibitor of CYP2C9.[1][2][3][9] This specificity makes it an invaluable chemical probe for isolating and studying the function of CYP2C9 without the confounding influence of other CYP isoforms.[1][2] It is widely used as a positive control inhibitor in in vitro assays and as a perpetrator drug in clinical DDI studies to quantify the contribution of CYP2C9 to a drug's metabolic clearance.[5][10]

Mechanism of Action: Selective Inhibition of CYP2C9

This compound exerts its effect by binding to the active site of the CYP2C9 enzyme with high affinity, thereby preventing substrate molecules from accessing the catalytic site.[1] This interaction is a classic example of competitive inhibition.[9] The selectivity of this compound for CYP2C9 over other CYP2C family members (CYP2C8, CYP2C18, CYP2C19) and other CYP families is attributed to specific interactions with key amino acid residues within the enzyme's active site, such as Phe114 and Phe476, which are crucial for substrate recognition.[1][11] While it is a potent inhibitor of CYP2C9, it is only a weak inhibitor of other isoforms like CYP2C18, CYP2C19, and CYP2C8.[12]

The following diagram illustrates the metabolic pathway of a typical CYP2C9 substrate and the inhibitory action of this compound.

Caption: CYP2C9 metabolic pathway and its inhibition by this compound.

Data Presentation: Inhibition Constants and Pharmacokinetic Interactions

The potency of this compound as a CYP2C9 inhibitor is quantified by its IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) and Ki (inhibition constant) values. These values can vary depending on the specific substrate and experimental system used.

Table 1: In Vitro Inhibition of CYP2C9 by this compound

| Probe Substrate | Experimental System | IC50 (µM) | Ki (µM) | Reference(s) |

|---|---|---|---|---|

| Tolbutamide | Human Liver Microsomes (HLM) | 0.17 - 1.5 | 0.1 - 0.7 | [5][12][13][14] |

| Phenytoin | Human Liver Microsomes (HLM) | 0.49 | - | [14] |

| (S)-Warfarin | Human Liver Microsomes (HLM) | - | ~0.1 - 0.2 | [5] |

| Diclofenac | Human Liver Microsomes (HLM) | ~0.3 | - | [15] |

| Flurbiprofen | Human Liver Microsomes (HLM) | 0.46 | - |[14] |

Note: Values are approximate and represent a range from multiple studies.

In vivo, the co-administration of this compound with a CYP2C9 substrate leads to a significant increase in the substrate's plasma concentration and exposure, as measured by the Area Under the Curve (AUC).

Table 2: In Vivo Drug-Drug Interactions with this compound

| CYP2C9 Substrate | Study Population | Effect of this compound Co-administration | Reference(s) |

|---|---|---|---|

| Tolbutamide | Humans | ~5.3 to 6.2-fold increase in AUC | [16][17] |

| Phenytoin | Humans | 237% increase in half-life; 67% decrease in metabolic clearance | [18] |

| Tolbutamide | Humans | Almost total abolition of metabolic clearance |[5] |

Experimental Protocols

Detailed and standardized protocols are essential for obtaining reliable and reproducible data in drug metabolism studies.

This protocol outlines a typical procedure for determining the IC50 value of a test compound using this compound as a positive control.

Objective: To determine the concentration-dependent inhibition of CYP2C9-mediated metabolism of a probe substrate (e.g., diclofenac) in human liver microsomes.

Materials:

-

Human Liver Microsomes (HLMs)

-

This compound (as positive control)

-

Diclofenac (CYP2C9 probe substrate)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)

-

Potassium Phosphate Buffer (pH 7.4)

-

Acetonitrile (for quenching reaction)

-

Internal Standard (for analytical quantification)

-

96-well plates, incubator, centrifuge

-

LC-MS/MS system

Methodology:

-

Preparation: Prepare stock solutions of this compound, diclofenac, and internal standard in an appropriate solvent (e.g., DMSO, methanol).

-

Incubation Mixture: In a 96-well plate, add phosphate buffer, HLM protein (e.g., 0.2 mg/mL), and varying concentrations of this compound. A vehicle control (no inhibitor) is also included.

-

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to interact with the enzymes.

-

Initiation: Initiate the metabolic reaction by adding the probe substrate (diclofenac, e.g., at a concentration near its Km) and the NADPH regenerating system.

-

Incubation: Incubate at 37°C for a specific time (e.g., 10-15 minutes), ensuring the reaction is in the linear range.

-

Termination: Stop the reaction by adding a quenching solution, typically cold acetonitrile containing the internal standard.

-

Sample Processing: Centrifuge the plate to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the formation of the metabolite (4'-hydroxydiclofenac).

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

The workflow for this assay can be visualized as follows:

Caption: Experimental workflow for an in vitro CYP2C9 inhibition assay.

This section describes a generalized protocol for a clinical study to evaluate the effect of this compound on a CYP2C9 substrate.

Objective: To assess the impact of CYP2C9 inhibition by this compound on the single-dose pharmacokinetics of a probe drug (e.g., tolbutamide).

Study Design:

-

A two-period, fixed-sequence or crossover design is typically used.

-

Period 1: A single oral dose of the probe drug is administered to healthy volunteers, and serial blood samples are collected over a defined period (e.g., 48-72 hours).

-

Period 2: After a washout period, subjects receive this compound to achieve steady-state concentrations (e.g., multiple doses over several days). The single dose of the probe drug is then co-administered with this compound. Serial blood sampling is repeated.

Methodology:

-

Subject Screening and Enrollment: Recruit healthy volunteers who meet inclusion/exclusion criteria.

-

Drug Administration (Period 1): Administer the probe drug.

-

Pharmacokinetic Sampling (Period 1): Collect blood samples at pre-defined time points (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72 hours post-dose).

-

Washout: Allow a sufficient time for the probe drug to be completely eliminated from the body.

-

Inhibitor Dosing (Period 2): Administer a loading dose followed by maintenance doses of this compound.

-

Co-administration: Administer the probe drug along with the final maintenance dose of this compound.

-

Pharmacokinetic Sampling (Period 2): Repeat the blood sampling schedule.

-

Bioanalysis: Analyze plasma samples for concentrations of the probe drug and its major metabolite using a validated method (e.g., LC-MS/MS).

-

Pharmacokinetic Analysis: Calculate key PK parameters (AUC, Cmax, Tmax, t1/2) for the probe drug in the absence and presence of this compound.

-

Statistical Analysis: Determine the geometric mean ratio of AUC and Cmax (with/without inhibitor) to quantify the magnitude of the interaction.

The logical flow for conducting such a study is depicted below.

Caption: Logical workflow for a clinical drug-drug interaction study.

Conclusion

This compound's high potency and selectivity as a competitive inhibitor of CYP2C9 have established it as a cornerstone tool in drug metabolism and pharmacokinetic research. Its application ranges from fundamental in vitro reaction phenotyping to definitive in vivo drug-drug interaction studies. For scientists and professionals in drug development, a thorough understanding of how to effectively utilize this compound is essential for characterizing the metabolic profiles of new drug candidates, predicting potential clinical drug interactions, and fulfilling regulatory requirements for safety assessment. The methodologies and data presented in this guide underscore its continued importance in advancing pharmaceutical science.

References

- 1. droracle.ai [droracle.ai]

- 2. Pharmacogenomics of CYP2C9: Functional and Clinical Considerations† - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacogenomics-of-cyp2c9-functional-and-clinical-considerations - Ask this paper | Bohrium [bohrium.com]

- 4. jptcp.com [jptcp.com]

- 5. Cytochrome P4502C9: an enzyme of major importance in human drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. solvobiotech.com [solvobiotech.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. FDA Announces Two Final Guidances, Clinical and In Vitro Drug Interaction Studies | ACCP [accp1.org]

- 9. researchgate.net [researchgate.net]

- 10. droracle.ai [droracle.ai]

- 11. Substrate selectivity of human cytochrome P450 2C9: importance of residues 476, 365, and 114 in recognition of diclofenac and this compound and in mechanism-based inactivation by tienilic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ingentaconnect.com [ingentaconnect.com]

- 14. Relative contributions of CYP2C9 and 2C19 to phenytoin 4-hydroxylation in vitro: inhibition by this compound, omeprazole, and ticlopidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. veritastk.co.jp [veritastk.co.jp]

- 16. Physiologically Based Pharmacokinetic Modelling of Cytochrome P450 2C9-Related Tolbutamide Drug Interactions with this compound and Tasisulam - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Physiologically Based Pharmacokinetic Modelling of Cytochrome P450 2C9-Related Tolbutamide Drug Interactions with this compound and Tasisulam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The effect of different sulfonamides on phenytoin metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]

A Historical Perspective of Sulfaphenazole in Pharmacology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfaphenazole, a sulfonamide antibiotic, holds a unique place in the annals of pharmacology. Initially introduced for its antibacterial properties, its profound and selective inhibitory effect on the cytochrome P450 enzyme CYP2C9 later redefined its scientific legacy. This technical guide provides a comprehensive historical perspective on this compound, detailing its journey from a therapeutic agent to an indispensable tool in drug metabolism research. We will delve into its discovery, early clinical applications, the elucidation of its mechanism of action, and its pivotal role in understanding drug-drug interactions. This document summarizes key quantitative data, outlines experimental protocols for its pharmacological characterization, and provides visual representations of relevant pathways and workflows.

Historical Development and Early Clinical Use

This compound emerged from the era of sulfonamide discovery, a class of drugs that revolutionized the treatment of bacterial infections before the widespread availability of penicillin.[1][2] Marketed by Ciba under the trade name Orisul, it was distinguished as a long-acting sulfonamide.[3][4] Its synthesis involves the reaction of 4-aminobenzenesulfonamide with a substituted pyrazole, a process that has been adapted for the creation of various derivatives for further pharmacological investigation.[5][6][7]

One of the notable early clinical investigations of this compound was a trial in the treatment of leprosy, published in 1961 by S. G. Browne.[3] In this study, patients with lepromatous, borderline, and tuberculoid leprosy were treated with this compound to assess its bactericidal effects against Mycobacterium leprae.[3] While the trial showed marked improvement in some tuberculoid cases, its efficacy in lepromatous leprosy was less pronounced.[3] Beyond leprosy, this compound was indicated for a range of bacterial infections.[8]

Pharmacological Profile

Antibacterial Mechanism of Action

As a sulfonamide, this compound exerts its bacteriostatic effect by acting as a competitive inhibitor of dihydropteroate synthetase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[9][10] By mimicking the substrate para-aminobenzoic acid (PABA), this compound prevents the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is vital for nucleotide and amino acid synthesis in bacteria. This disruption of folate metabolism ultimately inhibits bacterial growth and replication.[9]

Inhibition of Cytochrome P450 2C9 (CYP2C9)

The most significant aspect of this compound's pharmacology, particularly from a modern drug development perspective, is its potent and highly selective inhibition of the human cytochrome P450 enzyme CYP2C9.[11][12][13] This discovery transformed this compound from a somewhat dated antibiotic into a critical in vitro and in vivo tool for reaction phenotyping and for studying the metabolism of drugs cleared by CYP2C9.[14]

The inhibitory potency and selectivity of this compound for CYP2C9 have been extensively documented. The following tables summarize key quantitative data from various studies.

| Parameter | Value | Substrate | Enzyme Source | Reference |

| Ki | 0.3 µM | Tolbutamide | Recombinant CYP2C9 | [12][15] |

| IC50 | 0.303 - 0.338 µM | Luciferin-H | Human Liver Microsomes | [16] |

| IC50 | < 1 µM | Not specified | Recombinant CYP2C9 | [5][6] |

| CYP Isoform | Inhibitory Potency (Ki or IC50) | Selectivity vs. CYP2C9 | Reference |

| CYP2C9 | Ki: 0.3 µM | - | [12][15] |

| CYP2C8 | Ki: 63 µM | ~210-fold less potent | [12][15] |

| CYP2C18 | Ki: 29 µM | ~97-fold less potent | [12][15] |

| CYP1A1 | No activity | >100-fold | [12] |

| CYP1A2 | No activity | >100-fold | [12] |

| CYP3A4 | No activity | >100-fold | [12] |

| CYP2C19 | No activity | >100-fold | [12] |

Pharmacokinetics and Metabolism

Early pharmacokinetic studies in humans revealed that this compound is extensively metabolized. After oral administration, very little of the drug is excreted unchanged in the urine.[17] The primary routes of metabolism are N2-glucuronidation and N4-acetylation.[17] The extent of N2-glucuronidation can vary depending on an individual's acetylator phenotype.[17]

| Parameter | Observation | Subject Population | Reference |

| Unchanged in Urine | 0% | Human | [17] |

| N4-acetylthis compound in Urine | < 1% | Human | [17] |

| N2-glucuronide in Urine (Slow Acetylator) | 49.4% | Human | [17] |

| N2-glucuronide in Urine (Fast Acetylator) | 84.8% | Human | [17] |

Experimental Protocols

Determination of CYP2C9 Inhibition using Tolbutamide Hydroxylation Assay

This protocol outlines a typical in vitro experiment to determine the inhibitory effect of this compound on CYP2C9 activity using the probe substrate tolbutamide.

Objective: To determine the IC50 and/or Ki of this compound for CYP2C9-mediated tolbutamide hydroxylation.

Materials:

-

Human liver microsomes (HLMs) or recombinant human CYP2C9

-

Tolbutamide

-

This compound

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile or other suitable organic solvent for quenching the reaction

-

Internal standard for analytical quantification

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV or MS)

Procedure:

-

Preparation of Reagents: Prepare stock solutions of tolbutamide, this compound, and the internal standard in an appropriate solvent. Prepare the NADPH regenerating system and potassium phosphate buffer.

-

Incubation: In a microcentrifuge tube or 96-well plate, pre-incubate HLMs or recombinant CYP2C9 with varying concentrations of this compound in potassium phosphate buffer at 37°C for a short period (e.g., 5-10 minutes).

-

Initiation of Reaction: Initiate the metabolic reaction by adding tolbutamide and the NADPH regenerating system to the pre-incubated mixture. The final volume should be kept constant.

-

Incubation Period: Incubate the reaction mixture at 37°C for a predetermined time, ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding a quenching solution, such as cold acetonitrile, which also serves to precipitate the proteins.

-

Sample Preparation: Centrifuge the quenched reaction mixture to pellet the precipitated proteins. Transfer the supernatant to a clean tube or well for analysis.

-

Analytical Quantification: Analyze the formation of the metabolite, 4-hydroxytolbutamide, using a validated HPLC method.

-

Data Analysis: Plot the percentage of inhibition of 4-hydroxytolbutamide formation against the logarithm of the this compound concentration. Determine the IC50 value from the resulting dose-response curve. For Ki determination, experiments are performed with multiple substrate and inhibitor concentrations, and the data are fitted to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive inhibition).[18]

Human Pharmacokinetic Study Protocol

This protocol provides a general outline for a clinical study to evaluate the pharmacokinetics of this compound in human subjects.

Objective: To determine the pharmacokinetic profile of this compound and its major metabolites in healthy human volunteers.

Study Design:

-

An open-label, single-dose study.

-

Subjects: A cohort of healthy adult volunteers, with consideration for acetylator phenotype if that is an endpoint.

-

Informed consent is obtained from all subjects.

Procedure:

-

Dosing: Administer a single oral dose of this compound (e.g., 439 mg) to fasting subjects.[17]

-

Sample Collection:

-

Blood Samples: Collect serial blood samples at predefined time points (e.g., pre-dose, and at various intervals post-dose) into tubes containing an appropriate anticoagulant.

-

Urine Samples: Collect total urine in intervals for a specified period post-dose.

-

-

Sample Processing:

-

Plasma: Separate plasma from blood samples by centrifugation and store frozen until analysis.

-

Urine: Measure the volume of each urine collection interval and store an aliquot frozen until analysis.

-

-

Bioanalytical Method:

-

Pharmacokinetic Analysis:

-

Calculate pharmacokinetic parameters from the plasma concentration-time data, including Cmax, Tmax, AUC, elimination half-life (t1/2), and clearance.

-

From the urine data, calculate the cumulative amount of this compound and its metabolites excreted and the renal clearance.

-

-

Statistical Analysis: Perform appropriate statistical analyses on the pharmacokinetic parameters.

Visualizations

Caption: Antibacterial mechanism of this compound.

Caption: Workflow for determining CYP2C9 inhibition.

Caption: Metabolic pathways of this compound.

Conclusion

The history of this compound in pharmacology is a compelling example of the evolving understanding and application of a drug molecule. From its origins as a long-acting sulfonamide antibacterial, its journey has led to its current, and arguably more impactful, role as a highly selective and potent inhibitor of CYP2C9. This transition underscores the importance of continued pharmacological investigation even for older drugs. For researchers, scientists, and drug development professionals, this compound remains a cornerstone tool for elucidating the metabolic pathways of new chemical entities and for predicting and understanding potential drug-drug interactions. The data and protocols outlined in this guide provide a comprehensive resource for the continued application of this compound in advancing pharmacological science.

References

- 1. ajchem-b.com [ajchem-b.com]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Sulfaphenazol (orisul), a long-acting antibacterial sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of this compound derivatives and their use as inhibitors and tools for comparing the active sites of human liver cytochromes P450 of the 2C subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Orisul generic. Price of orisul. Uses, Dosage, Side effects [ndrugs.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. 526-08-9(this compound) | Kuujia.com [kuujia.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. This compound | P450 | Antibacterial | TargetMol [targetmol.com]

- 13. caymanchem.com [caymanchem.com]

- 14. Physiologically Based Pharmacokinetic Modelling of Cytochrome P450 2C9-Related Tolbutamide Drug Interactions with this compound and Tasisulam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. selleckchem.com [selleckchem.com]

- 16. veritastk.co.jp [veritastk.co.jp]

- 17. High pressure liquid chromatographic analysis and preliminary pharmacokinetics of this compound and its N2-glucuronide and N4-acetyl metabolites in plasma and urine of man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study [mdpi.com]

- 21. Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping - Analyst (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: Sulfaphenazole Stock Solution Preparation and Storage

Introduction

Sulfaphenazole is a potent and selective inhibitor of the cytochrome P450 enzyme CYP2C9, with a reported Ki value of 0.3 µM.[1][2][3] It demonstrates high selectivity (at least 100-fold) over other CYP450 isoforms.[1][2][3][4] This specificity makes it an invaluable tool in drug metabolism studies, drug-drug interaction research, and as a probe to elucidate the role of CYP2C9 in various physiological and pathological processes.[5] Accurate and reproducible experimental results hinge on the correct preparation and storage of this compound stock solutions. This document provides a detailed protocol for preparing stable, concentrated stock solutions and offers guidance on appropriate storage to maintain compound integrity.

Data Presentation

Solubility of this compound

This compound is a crystalline solid that is sparingly soluble in aqueous buffers but shows good solubility in organic solvents.[6] For most in vitro applications, a concentrated stock solution is prepared in an organic solvent like Dimethyl Sulfoxide (DMSO) and then diluted to the final working concentration in an aqueous medium. It is crucial to use fresh, high-quality DMSO, as moisture absorption can reduce the solubility of the compound.[4]

| Solvent | Reported Solubility | Source(s) |

| DMSO | 50 - 63 mg/mL | [1][2][3][4][6] |

| Ethanol | 0.3 - 62 mg/mL (Note: High variability reported) | [1][2][3][4][5][6] |

| Dimethylformamide (DMF) | ~50 mg/mL | [6] |

| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [6] |

| Water / Aqueous Buffer | Insoluble / Sparingly Soluble | [2][3][4][6] |

Note: Sonication may be required to achieve maximum solubility in some solvents.[1]

Storage and Stability of this compound